8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline
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Description
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives similar to 8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline show promising anticancer activities. For instance, studies on 4-aminoquinoline derivatives, which are structurally related, have been designed and synthesized to enhance anticancer activities. These compounds demonstrated cytotoxicity against breast tumor cell lines, with significant cancer cell-killing effects when combined with other anticancer agents. The observed effects include cell cycle arrest and apoptosis induction in cancer cells, suggesting potential as effective and safe anticancer agents (Solomon et al., 2019).
Antibacterial Activities
Compounds with structural similarities have also been synthesized and tested for their antibacterial activity. Tetracyclic quinolone antibacterials, for instance, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential of such compounds, including 8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline, in developing new antibacterial drugs with a broad spectrum of action (Taguchi et al., 1992).
Antimicrobial Effects
Further research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which share functional groups with the compound of interest, revealed significant antimicrobial activities. These studies suggest the potential of such compounds to serve as antimicrobial agents against pathogens affecting plants like tomatoes, showcasing a broader application in agricultural science as well (Vinaya et al., 2009).
Potential in Neurodegenerative Diseases
The synthesis and evaluation of new N-substituted derivatives, including compounds related to 8-[(4-Chlorophenyl)sulfonyl]-9-piperidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline, have been explored for potential applications in treating neurodegenerative diseases like Alzheimer’s. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease, indicating their potential as drug candidates for treating such conditions (Rehman et al., 2018).
properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-piperidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c23-15-4-6-16(7-5-15)30(26,27)21-14-24-18-13-20-19(28-10-11-29-20)12-17(18)22(21)25-8-2-1-3-9-25/h4-7,12-14H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWSMVQMJZLCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenyl)sulfonyl-9-piperidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
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